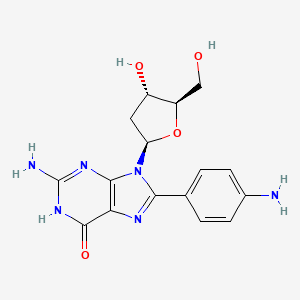
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is a synthetic glucocorticoid compound. It is structurally related to dexamethasone and is used primarily for its anti-inflammatory properties . The compound has a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method involves the fluorination of a 9,11β-epoxysteroid compound to obtain dexamethasone, which is then further modified to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective fluorination, epoxidation, and hydroxylation under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with a similar structure and function.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects.
Uniqueness
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(1S,2S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15?,16?,18+,19+,20+,21+,22-/m1/s1 |
Clé InChI |
TUIYCBORCUOUBA-SIALMDAJSA-N |
SMILES isomérique |
C[C@@H]1CC2C3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)
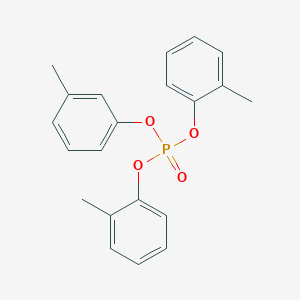
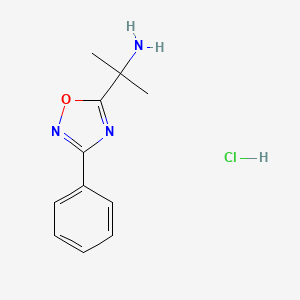
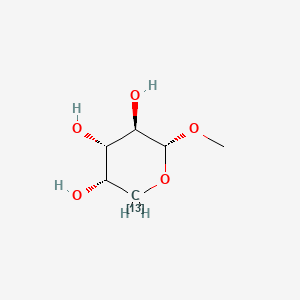
![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
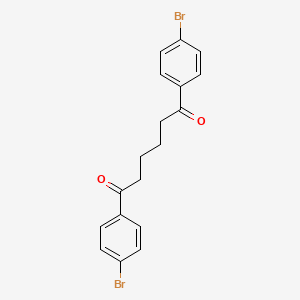
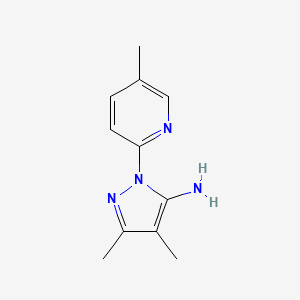
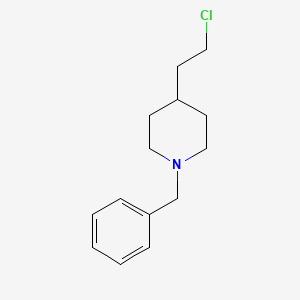
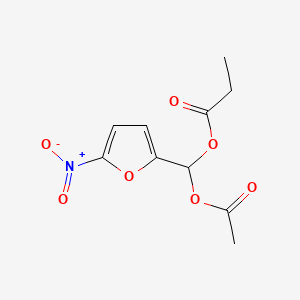
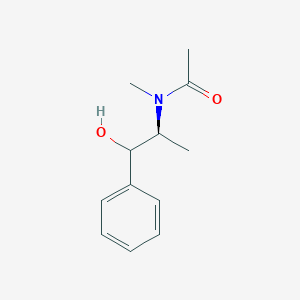
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
